molecular formula C12H13NO8 B13770664 Bis(2-hydroxyethyl) 5-nitroisophthalate CAS No. 7259-89-4

Bis(2-hydroxyethyl) 5-nitroisophthalate

Cat. No.: B13770664
CAS No.: 7259-89-4
M. Wt: 299.23 g/mol
InChI Key: DVVHFUKYLNIPIH-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl) 5-nitroisophthalate is a chemical compound with the molecular formula C12H13NO8 and a molecular weight of 299.23 g/mol. It is known for its applications in various fields, including polymer chemistry and materials science. The compound is characterized by the presence of two hydroxyethyl groups and a nitro group attached to an isophthalate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl) 5-nitroisophthalate typically involves the esterification of 5-nitroisophthalic acid with ethylene glycol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of pressure reactors can also enhance the efficiency of the process by allowing the reaction to proceed at lower temperatures and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl) 5-nitroisophthalate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as alkyl halides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: The major product is Bis(2-aminoethyl) 5-nitroisophthalate.

    Substitution: Depending on the substituent, various alkylated derivatives can be formed.

Scientific Research Applications

Bis(2-hydroxyethyl) 5-nitroisophthalate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and copolyesters, which have applications in packaging and biodegradable materials.

    Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.

    Biomedical Research: It is investigated for its potential use in drug delivery systems and as a component in biodegradable polymers for medical implants.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl) 5-nitroisophthalate in polymer chemistry involves its incorporation into polymer chains through esterification reactions. The hydroxyethyl groups provide sites for further chemical modifications, while the nitro group can be reduced to an amino group, allowing for additional functionalization .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-hydroxyethyl) terephthalate: Similar in structure but lacks the nitro group.

    Bis(2-hydroxyethyl) isophthalate: Similar but without the nitro group.

Uniqueness

Bis(2-hydroxyethyl) 5-nitroisophthalate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential for functionalization compared to its analogs .

Properties

CAS No.

7259-89-4

Molecular Formula

C12H13NO8

Molecular Weight

299.23 g/mol

IUPAC Name

bis(2-hydroxyethyl) 5-nitrobenzene-1,3-dicarboxylate

InChI

InChI=1S/C12H13NO8/c14-1-3-20-11(16)8-5-9(12(17)21-4-2-15)7-10(6-8)13(18)19/h5-7,14-15H,1-4H2

InChI Key

DVVHFUKYLNIPIH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)OCCO)[N+](=O)[O-])C(=O)OCCO

Origin of Product

United States

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